

"Azepan-3-yl-methyl-amine" chemical structure and IUPAC name

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Compound of Interest

Compound Name: Azepan-3-yl-methyl-amine

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An In-depth Technical Guide to (Azepan-3-yl)methanamine

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of (Azepan-3-yl)methanamine, also known by its IUPAC name N-methylazepan-3-amine. Due to the limited availability of published data specific to this compound, this document leverages information on structurally related 3-aminoazepane derivatives to present its chemical structure, physicochemical properties, postulated synthesis, and potential biological significance. The methodologies and data presented are based on established principles in organic synthesis and medicinal chemistry for analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and exploration of the therapeutic potential of N-methylazepan-3-amine and its derivatives.

Chemical Structure and IUPAC Name

The compound with the common name "**Azepan-3-yl-methyl-amine**" is systematically named in accordance with IUPAC nomenclature.

- IUPAC Name: N-methylazepan-3-amine[1]

- CAS Number: 124695-93-8[2][3][4][5]
- Canonical SMILES: CNC1CCCCNC1[3]
- Molecular Formula: C7H16N2[2][3]
- Molecular Weight: 128.22 g/mol [1][2]

Chemical Structure:

Physicochemical Properties

Quantitative data for N-methylazepan-3-amine is not readily available in the public domain. The following table presents computed physicochemical properties which can be used to predict its behavior in various systems.

Property	Value	Source
Molecular Weight	128.219 g/mol	Guidechem
Molecular Formula	<chem>C7H16N2</chem>	Guidechem
XLogP3-AA	0.3	Guidechem
Hydrogen Bond Donor Count	2	Guidechem
Hydrogen Bond Acceptor Count	2	Guidechem
Rotatable Bond Count	1	Guidechem
Topological Polar Surface Area	24.1 Å ²	Guidechem
Heavy Atom Count	9	Guidechem
Complexity	73.3	Guidechem

Experimental Protocols

While specific experimental protocols for the synthesis of N-methylazepan-3-amine are not documented in peer-reviewed literature, a plausible synthetic route can be devised based on

common organic chemistry transformations, particularly the reductive amination of a ketone precursor or direct alkylation of a primary amine.

Proposed Synthesis via Reductive Amination

A common and effective method for the synthesis of secondary amines is reductive amination. [6][7][8][9] This proposed protocol involves the reaction of azepan-3-one with methylamine to form an intermediate imine, which is subsequently reduced to the target secondary amine.

Reaction Scheme:



Materials:

- Azepan-3-one hydrochloride
- Methylamine (solution in THF or as a gas)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- Dichloromethane (DCM), anhydrous
- Sodium bicarbonate (NaHCO_3), saturated aqueous solution
- Magnesium sulfate (MgSO_4), anhydrous
- Hydrochloric acid (HCl), 1M
- Ethyl acetate (EtOAc)
- Hexanes

Procedure:

- To a solution of azepan-3-one hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.
- Add a solution of methylamine (1.5 eq) in THF and stir for 1 hour at room temperature.

- Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane.
- Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford N-methylazepan-3-amine.

Characterization

The synthesized N-methylazepan-3-amine should be characterized using standard analytical techniques to confirm its identity and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy would be used to confirm the structure of the molecule. The spectra would be expected to show characteristic signals for the azepane ring protons and carbons, as well as the N-methyl group.[\[10\]](#)[\[11\]](#)
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule and confirm its elemental composition.[\[12\]](#)[\[13\]](#)

Potential Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity or the signaling pathways associated with N-methylazepan-3-amine. However, the 3-aminoazepane scaffold is present in a number of biologically active compounds, suggesting that this molecule could be of interest in drug discovery.

Derivatives of 3-aminoazepane have been investigated for their potential as:

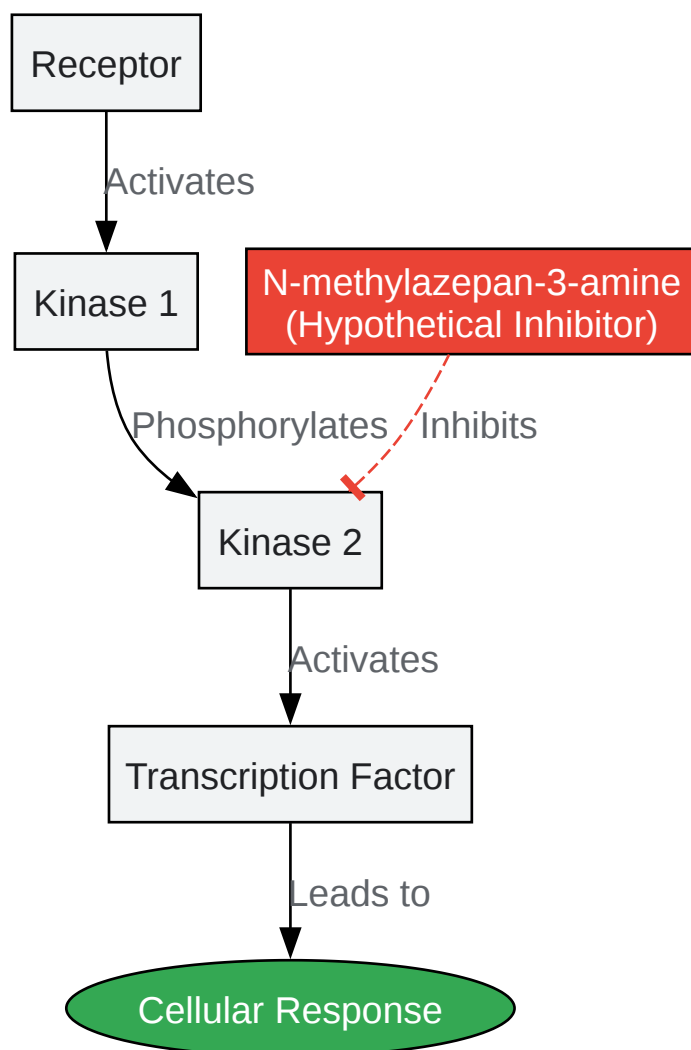
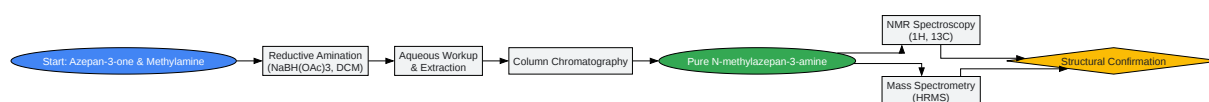
- Anticancer agents: Some azepane derivatives have demonstrated cytotoxic activity against various cancer cell lines.[\[3\]](#)[\[14\]](#)
- Antimicrobial agents: The azepane ring is a feature in some compounds with antimicrobial properties.
- Enzyme inhibitors: The 3-aminoazepane moiety can serve as a scaffold for the design of enzyme inhibitors.

Given the presence of the 3-aminoazepane core, it is plausible that N-methylazepan-3-amine could interact with various biological targets. Further research, including biological screening and mechanistic studies, would be necessary to elucidate its specific biological functions and any involvement in cellular signaling pathways.

Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the proposed synthesis and subsequent characterization of N-methylazepan-3-amine.



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